molecular formula C17H16N2O2S B14635991 4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline CAS No. 54883-33-9

4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline

Cat. No.: B14635991
CAS No.: 54883-33-9
M. Wt: 312.4 g/mol
InChI Key: LGVDMTLGDLNOSX-UHFFFAOYSA-N
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Description

4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline is a complex organic compound that features a thiazole ring substituted with a dimethoxyphenyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of palladium catalysts and boron reagents to couple aryl halides with aryl boronic acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline is unique due to its specific combination of a thiazole ring, dimethoxyphenyl group, and aniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

54883-33-9

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

4-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]aniline

InChI

InChI=1S/C17H16N2O2S/c1-20-15-8-5-12(9-16(15)21-2)17-19-14(10-22-17)11-3-6-13(18)7-4-11/h3-10H,18H2,1-2H3

InChI Key

LGVDMTLGDLNOSX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)N)OC

Origin of Product

United States

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